molecular formula C10H17NO2 B131515 1-N-boc-amino-2-cyclopentene CAS No. 156731-34-9

1-N-boc-amino-2-cyclopentene

Cat. No.: B131515
CAS No.: 156731-34-9
M. Wt: 183.25 g/mol
InChI Key: MZELDYOEBRPZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N-boc-amino-2-cyclopentene is a chemical compound characterized by the presence of a tert-butoxycarbonyl (boc) protected amino group attached to a cyclopentene ring. The boc group is commonly used in organic synthesis to protect amines from unwanted reactions, making this compound valuable in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-N-boc-amino-2-cyclopentene can be synthesized through several methods. One common approach involves the reaction of cyclopentene with tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired boc-protected product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of solid acid catalysts can facilitate the reaction, allowing for a more streamlined production process .

Chemical Reactions Analysis

Types of Reactions: 1-N-boc-amino-2-cyclopentene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-N-boc-amino-2-cyclopentene finds applications in several scientific fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-N-boc-amino-2-cyclopentene involves the protection of the amino group, preventing it from participating in unwanted side reactions. This protection is crucial in multi-step organic syntheses, where selective reactions are necessary. The boc group can be selectively removed under mild acidic conditions, allowing the free amine to participate in subsequent reactions .

Comparison with Similar Compounds

    N-boc-amino-2-cyclohexene: Similar structure but with a six-membered ring.

    N-boc-amino-2-cyclopropene: Contains a three-membered ring.

    N-boc-amino-2-cyclobutene: Features a four-membered ring.

Uniqueness: 1-N-boc-amino-2-cyclopentene is unique due to its five-membered ring structure, which imparts distinct chemical properties and reactivity compared to its analogs. The cyclopentene ring offers a balance between ring strain and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-cyclopent-2-en-1-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8/h4,6,8H,5,7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZELDYOEBRPZKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.